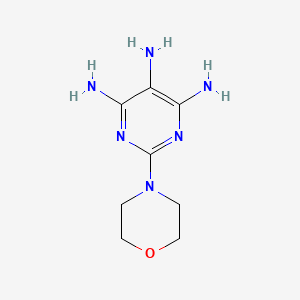
2-(Chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that features both a chlorocarbonyl group and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(Chlorocarbonyl)phenyl with 4-methylbenzene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Alcohols: Formed from the reduction of the chlorocarbonyl group
Carboxylic Acids: Formed from the oxidation of the methyl group
Scientific Research Applications
2-(Chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes or inhibitors due to its reactive functional groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, reacting with nucleophiles to form new covalent bonds. This reactivity makes it useful in various chemical transformations and applications. The sulfonate group can enhance the solubility of the compound in polar solvents, facilitating its use in aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chlorocarbonyl)phenyl 4-methylbenzenesulfonamide
- 2-(Chlorocarbonyl)phenyl 4-methylbenzenesulfonyl chloride
- 2-(Chlorocarbonyl)phenyl 4-methylbenzenesulfonic acid
Uniqueness
2-(Chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a chlorocarbonyl group and a sulfonate group on the same molecule. This combination of functional groups provides a distinct reactivity profile, making it versatile for various chemical reactions and applications.
Properties
CAS No. |
61153-72-8 |
|---|---|
Molecular Formula |
C14H11ClO4S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(2-carbonochloridoylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11ClO4S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
RADSFFFEELAWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


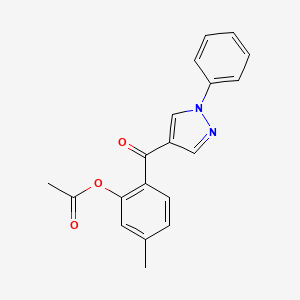
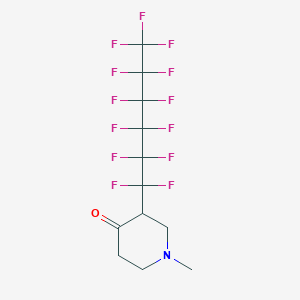
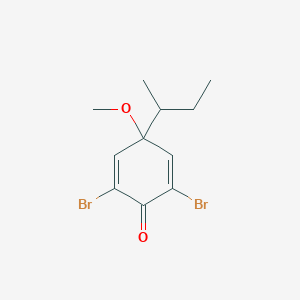
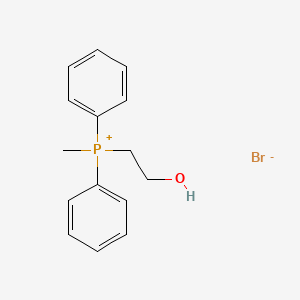
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
